2,6-(Bis-pinocolato)diboranonaphthalene
Overview
Description
Synthesis Analysis
The synthesis of “2,6-(Bis-pinocolato)diboranonaphthalene” involves a series of reactions. The process begins with the formation of tris(dimethylamino)borane, followed by the creation of bromobis(dimethylamino)borane, and finally the production of tetrakis(dimethylamino)diboron .Molecular Structure Analysis
The molecular structure of “2,6-(Bis-pinocolato)diboranonaphthalene” is complex. It is a covalent compound containing two boron atoms and two pinacolato ligands .Chemical Reactions Analysis
“2,6-(Bis-pinocolato)diboranonaphthalene” is involved in various chemical reactions. For instance, it plays a crucial role in the palladium-catalyzed hydroboration reaction of unactivated alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-(Bis-pinocolato)diboranonaphthalene” are influenced by its interaction with other compounds. For example, when introduced into lithium grease, it enhances the rheological property of the base grease .Scientific Research Applications
Catalytic Properties and Activation
- Catalytic Activation for Alkyne Diboration : Nanoporous gold has shown remarkable catalytic properties for the activation of bis(pinacolato)diboron, facilitating the direct diboration of alkynes in a heterogeneous process without additives. This discovery opens pathways for efficient synthesis methods involving diboron compounds (Chen et al., 2013).
Organic Synthesis
- Nickel-Catalyzed Arylboration : A novel nickel-catalyzed 1,2-arylboration of vinylarenes using bis(pinacolato)diboron has been developed, demonstrating efficient preparation of significant pharmacophores under mild conditions. This method highlights the compound's role in creating complex organic molecules with good functional group tolerance and excellent chemo- and stereoselectivity (Wang et al., 2019).
Material Science
- Donor-Acceptor Copolymers for Solar Cells : Research on ladder-type dithienonaphthalene-based donor–acceptor copolymers for organic solar cells has utilized different acceptor moieties to achieve high-performance solar cells. The solubility and mobility of these polymers underscore the potential of bis(pinacolato)diboron derivatives in advancing solar energy technologies (Ma et al., 2013).
Synthesis of Organoboronic Esters
- Transition-Metal-Catalyzed Synthesis : Diboranes like bis(pinacolato)diboron are pivotal in synthesizing organoboronic esters, serving as versatile reagents for carbon-carbon bond formation. Innovative catalytic synthesis methods have been developed, showcasing the essential role of these compounds in modern synthetic chemistry (Braunschweig & Guethlein, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-16-14-18(12-10-15(16)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKWROQJPYYOBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732496 | |
Record name | 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-(Bis-pinocolato)diboranonaphthalene | |
CAS RN |
849543-98-2 | |
Record name | 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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